An In-Depth Technical Guide to (S)-4-Fluorophenylglycine: Properties, Structure, and Applications in Drug Discovery
An In-Depth Technical Guide to (S)-4-Fluorophenylglycine: Properties, Structure, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (S)-4-Fluorophenylglycine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, three-dimensional structure, synthesis, and its pivotal role in modern medicinal chemistry.
Introduction: The Significance of Fluorination in Phenylglycine
(S)-4-Fluorophenylglycine, also known as L-4-Fluorophenylglycine (L-4FPG), is a synthetic amino acid derivative of phenylglycine.[1] The strategic incorporation of a fluorine atom at the para-position of the phenyl ring imparts unique physicochemical properties that are highly advantageous in drug design and peptide science.[2] Fluorine's high electronegativity and relatively small size can modulate the electronic properties, conformation, and metabolic stability of molecules without introducing significant steric hindrance.[3] These characteristics make (S)-4-Fluorophenylglycine a valuable building block for creating novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and as a sensitive probe for ¹⁹F NMR studies.[3][4]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (S)-4-Fluorophenylglycine is crucial for its effective application.
Core Chemical Attributes
The key chemical identifiers and properties of (S)-4-Fluorophenylglycine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19883-57-9 | [1][5][6][7] |
| Molecular Formula | C₈H₈FNO₂ | [1][6][7][8] |
| Molecular Weight | 169.15 g/mol | [1][6] |
| IUPAC Name | (2S)-2-amino-2-(4-fluorophenyl)acetic acid | [1] |
| Appearance | White to off-white or pale yellow powder | [7][8][9] |
| Melting Point | ≥300 °C | [9] |
| Solubility | Soluble in polar solvents like water and alcohols.[8] |
Molecular Structure and Stereochemistry
(S)-4-Fluorophenylglycine is a chiral molecule, with the "(S)" designation referring to the specific spatial arrangement of the substituents around the alpha-carbon. This stereochemistry is critical for its biological activity, as molecular recognition in biological systems is highly dependent on three-dimensional shape.
Caption: 2D representation of (S)-4-Fluorophenylglycine.
The molecule's structure can be further elucidated through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is particularly useful for studying the local environment of the fluorine atom, making it a valuable tool for analyzing peptide conformation and interactions.[4]
-
Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the amino and carboxylic acid functional groups, as well as vibrations associated with the fluorinated aromatic ring.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns, aiding in structural confirmation.[10]
Synthesis and Purification
The synthesis of enantiomerically pure (S)-4-Fluorophenylglycine is a critical process for its use in pharmaceutical applications. While various methods exist, a common approach involves the Strecker synthesis or enzymatic resolution.
Generalized Synthetic Workflow
A representative synthetic pathway often starts from 4-fluorobenzaldehyde. The following diagram illustrates a conceptual workflow for producing phenylglycine derivatives, which can be adapted for the fluorinated analog.
Caption: Conceptual workflow for the synthesis of (S)-4-Fluorophenylglycine.
Experimental Protocol: A Note on Peptide Synthesis Incorporation
In the context of drug development, (S)-4-Fluorophenylglycine is often incorporated into peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this.[2]
Step-by-Step Incorporation via SPPS:
-
Resin Preparation : A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).[3]
-
Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's terminal amine is removed using a solution of piperidine in DMF.[3][11]
-
Amino Acid Coupling : Fmoc-protected (S)-4-Fluorophenylglycine is activated using a coupling reagent (e.g., HBTU) and then added to the resin to form a peptide bond with the deprotected amine.
-
Washing : The resin is thoroughly washed to remove excess reagents and byproducts.
-
Chain Elongation : Steps 2-4 are repeated with subsequent amino acids to build the desired peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[11]
-
Purification : The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (HPLC).
Causality in Protocol Choices:
-
Fmoc Protecting Group : The Fmoc group is base-labile, allowing for its removal under mild conditions that do not prematurely cleave the peptide from most resins, ensuring the integrity of the growing peptide chain.[2][11]
-
Side-Chain Protection : Reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide synthesis.[12]
-
Orthogonality : The protecting group strategy is designed to be "orthogonal," meaning that the N-terminal protecting group, side-chain protecting groups, and the resin linker can be removed under different, non-interfering conditions.[12]
Applications in Drug Development and Research
The unique properties of (S)-4-Fluorophenylglycine make it a valuable component in various areas of pharmaceutical research.
Peptide and Peptidomimetic Therapeutics
Incorporating (S)-4-Fluorophenylglycine into peptides can enhance their therapeutic properties:
-
Increased Metabolic Stability : The carbon-fluorine bond is very strong, making the phenyl ring less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can prolong the in vivo half-life of the peptide.
-
Modulation of Binding Affinity : The electronegativity of the fluorine atom can alter the electronic distribution of the phenyl ring, potentially leading to stronger binding interactions with biological targets through dipole-dipole or other non-covalent interactions.
-
Conformational Control : The presence of the fluorophenyl side chain can influence the secondary structure of peptides, helping to stabilize desired conformations (e.g., alpha-helices or beta-sheets) required for biological activity.[4]
Asymmetric Synthesis and Chiral Auxiliaries
The defined stereochemistry of (S)-4-Fluorophenylglycine makes it a useful chiral building block in the asymmetric synthesis of more complex molecules.
¹⁹F NMR Spectroscopy in Structural Biology
(S)-4-Fluorophenylglycine serves as an effective label for ¹⁹F NMR studies.[4] This technique is highly sensitive and has a wide chemical shift range with low background signal in biological systems. By incorporating this amino acid into a peptide or protein, researchers can:
-
Monitor conformational changes upon ligand binding.
-
Study protein-protein or protein-membrane interactions.[4]
-
Determine the local environment within a folded protein.
Role in Cardiovascular Drug Development
While direct applications are part of ongoing research, non-canonical amino acids are instrumental in developing novel therapeutics for cardiovascular diseases.[13][14] For instance, they can be used to design more stable and potent peptide-based drugs that target key players in cardiovascular pathways, such as enzymes or receptors involved in blood pressure regulation or lipid metabolism.[15][16] The development of enzyme inhibitors, such as those targeting lipoprotein-associated phospholipase A2, is an active area of cardiovascular research where fluorinated compounds play a role.[13]
Caption: Logical flow from properties to applications of (S)-4-Fluorophenylglycine.
Conclusion
(S)-4-Fluorophenylglycine is more than just a fluorinated amino acid; it is a strategic tool for medicinal chemists and drug developers. Its unique combination of stereochemical purity, electronic properties, and metabolic stability provides a powerful means to enhance the therapeutic potential of peptide-based drugs and other small molecules. As our understanding of disease pathways becomes more sophisticated, the rational incorporation of non-canonical amino acids like (S)-4-Fluorophenylglycine will continue to be a cornerstone of innovative drug discovery.
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